![molecular formula C12H16N6O B2482281 5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2380172-91-6](/img/structure/B2482281.png)
5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the piperazine moiety: The oxadiazole derivative is then reacted with piperazine in the presence of a suitable base such as potassium carbonate (K₂CO₃) to form the piperazine-linked intermediate.
Formation of the pyrimidine ring: The final step involves the condensation of the piperazine-linked intermediate with a pyrimidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenated reagents, in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving nucleic acids and proteins.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and nanomaterials.
Industrial Applications: It is explored for use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Shares the oxadiazole ring but lacks the piperazine and pyrimidine moieties.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a similar oxadiazole ring but differs in the overall structure and functional groups.
Uniqueness
5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrimidine ring, a piperazine moiety, and an oxadiazole group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-10-6-13-8-14-12(10)18-4-2-17(3-5-18)7-11-16-15-9-19-11/h6,8-9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUGAGOSPMPQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
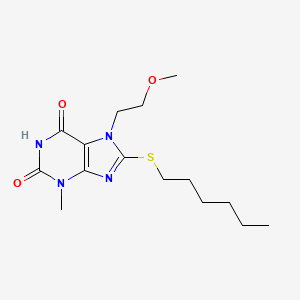
![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)
![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)
![(2Z)-3-{[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}-3-METHYLPROP-2-ENOIC ACID](/img/structure/B2482202.png)
![2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide](/img/structure/B2482204.png)
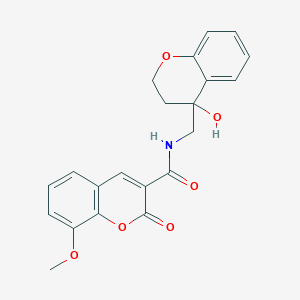
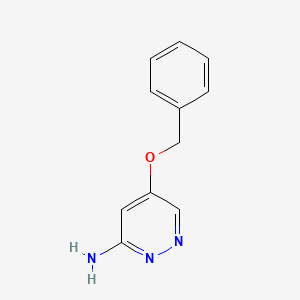
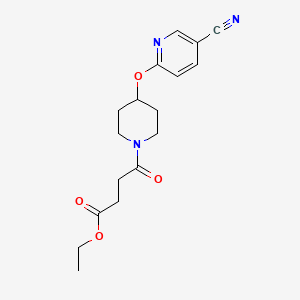
![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)
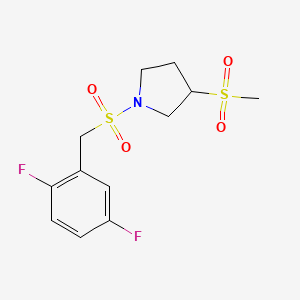
![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)
![3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2482216.png)
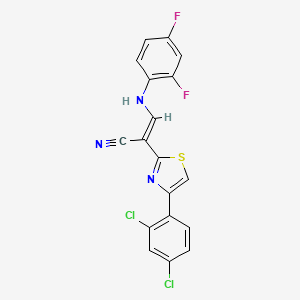
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-METHYLBENZOATE](/img/structure/B2482219.png)
